1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide
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Overview
Description
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-b]pyrazole family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1H-imidazo[1,2-b]pyrazole: The parent compound with similar biological activities.
Indole derivatives: Known for their diverse biological activities but often have lower solubility and metabolic stability compared to imidazo[1,2-b]pyrazoles.
Uniqueness: 1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide stands out due to its improved solubility in aqueous media and enhanced biological activity. This makes it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-propan-2-ylimidazo[1,2-b]pyrazole-6-carboxamide |
InChI |
InChI=1S/C9H12N4O/c1-6(2)12-3-4-13-8(12)5-7(11-13)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChI Key |
HSYRXDBMNUPYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C(=O)N |
Origin of Product |
United States |
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